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Compound of Interest

1,2,3-Benzothiadiazole-7-
Compound Name: S
carboxylic acid

Cat. No.: B050368

An In-depth Technical Guide to the Chemical Properties of 1,2,3-Benzothiadiazole-7-
carboxylic Acid

Introduction

1,2,3-Benzothiadiazole-7-carboxylic acid, also known as acibenzolar acid, is an organic
compound that serves a significant role in agriculture as a plant activator.[1][2] It is the active
metabolite of the pro-pesticide Acibenzolar-S-methyl, which is used to induce systemic
acquired resistance (SAR) in plants, enhancing their natural defense mechanisms against a
broad spectrum of fungal, bacterial, and viral pathogens.[3][4] Unlike traditional fungicides, it is
not directly toxic to pathogens but rather stimulates the plant's innate immunity.[3][4] This
technical guide provides a comprehensive overview of the chemical properties, synthesis, and
biological mode of action of 1,2,3-Benzothiadiazole-7-carboxylic acid, tailored for
researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The chemical and physical properties of 1,2,3-Benzothiadiazole-7-carboxylic acid and its
methyl ester precursor are summarized in the tables below. This data is crucial for
understanding the compound's behavior in various experimental and environmental conditions.

Table 1: Properties of 1,2,3-Benzothiadiazole-7-carboxylic acid
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Property Value Source
Molecular Formula C7HaN202S [1]
Molecular Weight 180.181 g/mol [1]
Melting Point 229-231 °C [1]
Boiling Point 385.2 £ 34.0 °C at 760 mmHg [1]
Density 1.6 +0.1 g/cm3 [1]
pKa 1.35 + 0.10 (Predicted) [2]
LogP 1.84 [1]
PSA 91.3 A2 [1]

Table 2: Properties of 1,2,3-Benzothiadiazole-7-carboxylic acid, methyl ester

Property Value Source
Molecular Formula CsHeN202S [5][6]
Molecular Weight 194.21 g/mol [5]1[6]
Boiling Point 304.4 °C at 760 mmHg [6]
Density 1.413 g/cm3 [6]
Flash Point 137.9°C [6]
LogP 1.47790 [6]
Vapour Pressure 0.000878 mmHg at 25°C [6]
Refractive Index 1.655 [6]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of 1,2,3-
Benzothiadiazole-7-carboxylic acid.
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« Infrared (IR) Spectroscopy: As a carboxylic acid, the IR spectrum is expected to show a
characteristic broad O-H stretching band from approximately 2500 to 3300 cm~1.[7] A strong
C=0 stretching absorption for the carbonyl group is anticipated in the range of 1700-1730
cm~1 for a saturated acid and 1680-1710 cm~! for an aromatic acid, due to conjugation.[8]
The C-O stretch is typically observed between 1210 and 1320 cm~1.[8]

e Nuclear Magnetic Resonance (NMR) Spectroscopy:

o 'H NMR: The protons on the carbon adjacent to the carbonyl group are expected to

resonate in the region of 2-3 ppm.[9]

o 183C NMR: The carbonyl carbon of carboxylic acid derivatives typically absorbs in the range
of 160 to 180 &.[10][11]

o UV/Vis Spectroscopy: Carboxylic acid derivatives exhibit an n - 11* absorption characteristic

of carbonyl compounds.[9]

Experimental Protocols
Synthesis of 1,2,3-Benzothiadiazole-7-carboxylic acid

A common method for the preparation of 1,2,3-Benzothiadiazole-7-carboxylic acid is through
the hydrolysis of its methyl ester, 7-methoxycarbonylbenzo-1,2,3-thiadiazole.[12]

Methodology:

e Suspension: 100 g (0.51 mol) of 7-methoxycarbonylbenzo-1,2,3-thiadiazole is suspended in
1000 ml of water.[12]

e Hydrolysis: 310 ml of 2N sodium hydroxide solution and 5 ml of dioxane are added to the
suspension. The reaction mixture is heated to 40°C and stirred for 4 hours at this
temperature.[12]

o Neutralization and Precipitation: The mixture is then cooled to 10°C, and an additional 1000
ml of water is added. The solution is neutralized with 310 ml of 2N hydrochloric acid, leading
to the precipitation of the carboxylic acid.[12]
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« Isolation and Purification: The resulting precipitate is isolated by filtration and lightly dried. It
is then dissolved in tetrahydrofuran, and the solution is dried over magnesium sulfate. After
filtration and concentration, the crystals are suspended in hexane, isolated by filtration, and
dried to yield the final product.[12]

Synthesis workflow for 1,2,3-Benzothiadiazole-7-carboxylic acid.

Biological Activity and Mode of Action

1,2,3-Benzothiadiazole-7-carboxylic acid is the active metabolite of Acibenzolar-S-methyl
(also known as BTH), a widely used plant activator.[3] Its primary mode of action is the
induction of Systemic Acquired Resistance (SAR) in plants.[4]

SAR is a plant's natural defense mechanism that provides broad-spectrum and long-lasting
protection against a variety of pathogens.[4] The application of Acibenzolar-S-methyl leads to
its hydrolysis within the plant to form 1,2,3-Benzothiadiazole-7-carboxylic acid.[3] This active
metabolite mimics the action of salicylic acid, a key signaling molecule in the SAR pathway.[4]

The induction of SAR by 1,2,3-Benzothiadiazole-7-carboxylic acid involves the following key
steps:

» Signal Perception: The plant recognizes the presence of the active compound.
» Signal Transduction: This recognition triggers a signaling cascade within the plant.
o Gene Activation: The signaling pathway leads to the activation of defense-related genes.

o Protein Synthesis: This results in the production of pathogenesis-related (PR) proteins, which
have antimicrobial properties and reinforce the plant's cell walls.[3]

This heightened state of defense enables the plant to more effectively resist subsequent
pathogen attacks.[4]

Signaling pathway of Systemic Acquired Resistance (SAR).

Conclusion

1,2,3-Benzothiadiazole-7-carboxylic acid is a pivotal molecule in the field of plant protection.
Its unique mode of action, which leverages the plant's own defense systems, makes it a

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://prepchem.com/preparation-of-benzo-1-2-3-thiadiazole-7-carboxylic-acid-str53/
https://www.benchchem.com/product/b050368?utm_src=pdf-body
https://www.benchchem.com/product/b050368?utm_src=pdf-body
https://en.wikipedia.org/wiki/Acibenzolar-S-methyl
https://chemicalwarehouse.com/blogs/active-ingredients/acibenzolar-s-methyl
https://chemicalwarehouse.com/blogs/active-ingredients/acibenzolar-s-methyl
https://www.benchchem.com/product/b050368?utm_src=pdf-body
https://en.wikipedia.org/wiki/Acibenzolar-S-methyl
https://chemicalwarehouse.com/blogs/active-ingredients/acibenzolar-s-methyl
https://www.benchchem.com/product/b050368?utm_src=pdf-body
https://en.wikipedia.org/wiki/Acibenzolar-S-methyl
https://chemicalwarehouse.com/blogs/active-ingredients/acibenzolar-s-methyl
https://www.benchchem.com/product/b050368?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b050368?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

valuable tool in integrated pest management programs. A thorough understanding of its
chemical and physical properties, as detailed in this guide, is fundamental for its effective
application and for the development of new, more potent derivatives. The provided
experimental protocols and visualization of its biological pathway offer a solid foundation for
researchers and professionals working to advance agricultural and pharmaceutical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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